5-phenyl-2,3-dihydro-1H-inden-1-one

Description

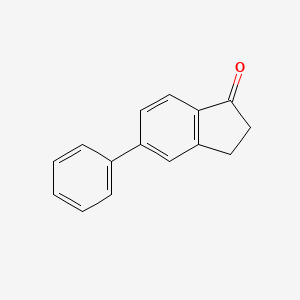

5-Phenyl-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring a fused benzene and cyclopentanone ring system with a phenyl substituent at the 5-position (Figure 1). This compound belongs to the indanone family, which is widely studied for its structural versatility and diverse biological activities. The phenyl group at position 5 enhances its aromatic character and influences its electronic properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-phenyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15-9-7-13-10-12(6-8-14(13)15)11-4-2-1-3-5-11/h1-6,8,10H,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRVXIZNCRODHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Phenyl-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including cyclization reactions involving phenyl-substituted precursors. The compound features a bicyclic structure that contributes to its biological activity, particularly its interaction with various biological targets.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties, particularly against HIV. A study demonstrated that certain substituted analogues could inhibit the reverse transcriptase (RT) enzyme, which is crucial for HIV replication. The inhibition was evaluated through biochemical assays measuring the compounds' effectiveness against both the RNase H and polymerase functions of RT. The results showed that some analogues had nanomolar inhibitory concentrations (IC50 values ranging from 0.20 to 0.30 µM), indicating potent antiviral activity .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies on various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. For instance, research on phenolic compounds has highlighted their ability to reduce tumor growth and induce cell cycle arrest in several cancer types, including breast and prostate cancer .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Target/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | HIV RT | 0.20 - 0.30 | Inhibition of RNase H and polymerase |

| Anticancer | HeLa Cells | Not specified | Induction of apoptosis |

| Anticancer | LNCaP Cells | Not specified | Cell cycle arrest |

Study on HIV Inhibition

In a detailed study focusing on HIV inhibition, various derivatives of 5-phenyl-2,3-dihydro-1H-indene were synthesized and tested for their ability to inhibit the RNase H function of HIV reverse transcriptase. The results indicated that specific substitutions at the C-5 position significantly enhanced the inhibitory activity against both RNase H and polymerase functions compared to unsubstituted analogues .

Anticancer Mechanisms

Another research effort examined the anticancer effects of phenolic compounds similar to 5-phenyl-2,3-dihydro-1H-indene in multiple cancer models. The study found that these compounds could effectively induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways such as PI3K/AKT .

Scientific Research Applications

Chemical Synthesis and Applications

5-Phenyl-2,3-dihydro-1H-inden-1-one serves as a versatile intermediate in organic synthesis. Its structure allows for various transformations, including:

- Oxidation : Converts to ketones or carboxylic acids.

- Reduction : Yields alcohols.

- Substitution Reactions : Produces halogenated or nitrated derivatives.

These reactions enable the synthesis of complex organic molecules, making it valuable in the development of pharmaceuticals and agrochemicals.

Table 1: Chemical Transformations of this compound

| Reaction Type | Product Type | Notes |

|---|---|---|

| Oxidation | Ketones/Carboxylic Acids | Useful in synthetic pathways |

| Reduction | Alcohols | Important for functionalization |

| Substitution | Halogenated/Nitrated Compounds | Enhances reactivity |

Biological Activities

Research has indicated that 5-phenyl-2,3-dihydro-1H-indene derivatives exhibit notable biological activities. These include:

- Antimicrobial Properties : Effective against various bacterial and fungal strains.

- Anticancer Activity : In vitro studies suggest it can induce apoptosis in cancer cell lines such as MCF cells. Significant tumor growth suppression has been observed in animal models .

Case Study: Anticancer Properties

A study demonstrated that this compound induced apoptosis in MCF cell lines. Flow cytometry analysis revealed that treatment with this compound led to a marked increase in apoptotic cells compared to control groups. Additionally, animal studies showed a significant reduction in tumor size after administration of the compound over a specified period .

Medicinal Applications

The compound is also being explored for its potential therapeutic effects:

- Neurological Disorders : Research indicates its utility in treating conditions related to hypoxia and anoxia. It exhibits anti-inflammatory properties and may improve symptoms associated with cerebral disorders .

Table 2: Medicinal Uses of this compound

| Application Area | Potential Benefits |

|---|---|

| Neurology | Treatment of hypoxia-related symptoms |

| Anti-inflammatory | Reduces inflammation in various conditions |

| Cancer Therapy | Induces apoptosis in cancer cells |

Industrial Applications

In addition to its research applications, this compound is utilized in the production of dyes and fragrances due to its unique chemical properties. The compound's stability and reactivity make it suitable for industrial formulations.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The biological and physicochemical properties of indanone derivatives are highly dependent on substituent type and position. Key comparisons include:

- 5-Methoxy-2,3-dihydro-1H-inden-1-one () : Methoxy substitution at position 5 increases electron density, enhancing reactivity in aldol condensations. For example, 5-methoxy derivatives form benzylidene adducts (e.g., 5-methoxy-2-(4-nitrobenzylidene)-2,3-dihydro-1H-inden-1-one) with 89% yield .

- 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one () : Chlorine and methoxy groups at positions 5 and 6, respectively, improve steric bulk and lipophilicity, making this compound a key intermediate in EGFR tyrosine kinase inhibitors .

- 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one () : Hydroxy and alkyl substitutions at position 3 confer allelopathic activity, with IC50 values of 0.34 mM (hypocotyl growth inhibition) and 0.16 mM (root inhibition) in Lepidium sativum .

Table 1. Substituent Effects on Key Properties

Structural and Crystallographic Insights

- Planarity and Dihedral Angles (): Benzylidene-substituted indanones (e.g., (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one) exhibit near-planar geometries, with dihedral angles <8.15° between the indanone core and aryl substituents. This planarity enhances π-π stacking interactions in crystal lattices and target binding .

- Crystal Packing () : Derivatives like (2E)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one show rigid, planar structures favorable for crystallographic studies .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-phenyl-2,3-dihydro-1H-inden-1-one in laboratory settings?

- Methodological Answer : Standard safety measures include wearing nitrile gloves, protective eyewear, and lab coats to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of vapors. Waste should be segregated into halogenated and non-halogenated organic containers, as improper disposal (e.g., aqueous release) may lead to environmental contamination . For spills, use inert adsorbents like vermiculite and neutralize acidic byproducts with sodium bicarbonate before disposal.

Q. How can researchers synthesize this compound from precursor compounds?

- Methodological Answer : A common approach involves Friedel-Crafts acylation using indanone derivatives and phenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). Purify the crude product via column chromatography (gradient elution with hexane:ethyl acetate) to isolate the target compound. Evidence from analogous indenone syntheses suggests yields can be optimized by controlling stoichiometry and reaction temperature (60–80°C) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Confirm structure and purity using a combination of:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and ketone carbonyl signals (δ 200–210 ppm).

- FT-IR : Detect the carbonyl stretch (~1700 cm⁻¹) and C-H bending modes of the indenone core.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 222 (C₁₅H₁₀O) and fragmentation patterns consistent with phenyl-substituted indenones .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra may arise from stereochemical variations or impurities. Cross-validate results using:

- X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., dihedral angles between phenyl and indenone moieties) .

- High-Resolution Mass Spectrometry (HR-MS) : Confirm exact mass (±0.001 Da) to rule out isobaric interferences.

- Dynamic NMR : Probe conformational flexibility in solution, particularly for substituents on the indenone ring .

Q. What experimental design strategies optimize the regioselectivity of electrophilic substitution reactions on this compound?

- Methodological Answer : Employ a split-plot factorial design to test variables such as:

- Electrophile Reactivity : Compare nitration (HNO₃/H₂SO₄) vs. sulfonation (SO₃/H₂SO₄).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance para-substitution due to stabilization of transition states.

- Temperature Control : Lower temperatures (0–5°C) can suppress side reactions (e.g., ring-opening). Analyze regioselectivity via HPLC or GC-MS, referencing retention times against known standards .

Q. How can computational methods predict the reactivity and stability of this compound under varying pH conditions?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

- Model protonation/deprotonation sites and calculate pKa values.

- Simulate degradation pathways (e.g., hydrolysis of the ketone group) under acidic/basic conditions.

- Validate predictions experimentally via accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC monitoring .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer : Scale-up challenges include dimerization and oxidation byproducts. Mitigate via:

- Inert Atmosphere : Use nitrogen or argon to prevent radical-mediated side reactions.

- Catalytic Additives : Introduce TEMPO (0.1–1 mol%) to suppress ketone oxidation.

- Flow Chemistry : Enhance heat/mass transfer for exothermic steps (e.g., acylation), reducing localized overheating .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.